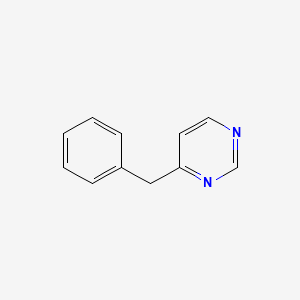

4-Benzylpyrimidine

説明

Structure

2D Structure

3D Structure

特性

CAS番号 |

64660-82-8 |

|---|---|

分子式 |

C11H10N2 |

分子量 |

170.21 g/mol |

IUPAC名 |

4-benzylpyrimidine |

InChI |

InChI=1S/C11H10N2/c1-2-4-10(5-3-1)8-11-6-7-12-9-13-11/h1-7,9H,8H2 |

InChIキー |

BXACYQRHBZMYQH-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)CC2=NC=NC=C2 |

製品の起源 |

United States |

Synthetic Methodologies for 4 Benzylpyrimidine and Its Derivatives

Direct Synthesis Approaches for 4-Benzylpyrimidine

Direct methods for synthesizing the parent this compound often involve the formation of a carbon-carbon bond between a pyrimidine (B1678525) ring and a benzyl (B1604629) group.

Alkylation Reactions of Pyrimidine with Benzyl Halides

One common approach for the synthesis of this compound involves the alkylation of a pyrimidine ring with a benzyl halide, such as benzyl chloride, in the presence of a base. ontosight.ai This nucleophilic substitution reaction introduces the benzyl group at the 4-position of the pyrimidine core. ontosight.ai The reaction is typically carried out in a suitable solvent to facilitate the reaction between the pyrimidine substrate and the benzyl halide.

Reaction of 4-Chloropyrimidine (B154816) with Benzylmagnesium Bromide

An alternative direct synthesis involves the reaction of 4-chloropyrimidine with a Grignard reagent, specifically benzylmagnesium bromide. ontosight.ai This method utilizes the nucleophilic character of the Grignard reagent to displace the chlorine atom on the pyrimidine ring, forming the desired this compound. ontosight.ai The formation of Grignard reagents like benzylmagnesium bromide from the corresponding benzyl halide is a standard organometallic procedure. researchgate.net

Multicomponent Condensation Reactions for Pyrimidine Derivatives

Multicomponent reactions (MCRs) offer an efficient and atom-economical route to complex pyrimidine derivatives from simple precursors in a single step. researchgate.netrsc.orgbeilstein-journals.orgtandfonline.com

Condensation Reactions involving Benzylamine (B48309) and Pyrimidine Precursors

The synthesis of pyrimidine derivatives can be achieved through condensation reactions involving benzylamine. openmedicinalchemistryjournal.com For instance, 4-substituted aminopyrido[2,3-d]pyrimidines have been synthesized via a one-pot reaction of 3-cyano-2-aminopyridines, triethyl orthoformate, and various primary amines, including benzylamine. researchgate.net This solvent-free method provides good yields of the desired products. researchgate.net

Approaches for 2,4-Diamino-5-benzylpyrimidines

A general and mild method for the synthesis of 2,4-diamino-5-benzylpyrimidines involves the Friedel-Crafts reaction between 2-(methoxymethylene)-3-methoxypropanenitrile and an activated aromatic substrate, followed by treatment with guanidine (B92328). acs.org Another efficient synthesis is achieved through the base-catalyzed 1,3-prototropic isomerization of cinnamonitriles, followed by condensation with guanidine. acs.org Additionally, these compounds can be prepared by the condensation of quinolinecarboxaldehydes with beta-anilinopropionitriles, followed by treatment with guanidine. nih.gov A patented process describes the treatment of a correspondingly substituted α-alkoxymethylcinnamonitrile with an alkali metal alkoxide and then with guanidine to produce 2,4-diamino-5-(substituted benzyl)-pyrimidines. google.com The reaction of 2,4-diamino-6-substituted-pyrimidines with phenolic Mannich intermediates also yields 5-(substituted benzyl)pyrimidines. drugbank.com

| Reactants | Reagents/Conditions | Product | Yield | Reference |

| 2-(Methoxymethylene)-3-methoxypropanenitrile, 3,4-dimethoxytoluene | 1. Friedel-Crafts reaction 2. Guanidine | Ormetoprim | 75% | acs.org |

| Cinnamonitriles | 1. Base-catalyzed isomerization 2. Guanidine | 2,4-Diamino-5-benzylpyrimidines | - | acs.org |

| Quinolylcarboxaldehydes, β-anilinopropionitriles | Guanidine | 2,4-Diamino-5-[quinolylmethyl]pyrimidines | - | nih.gov |

| α-Alkoxymethylcinnamonitrile | Alkali metal alkoxide, Guanidine | 2,4-Diamino-5-(substituted benzyl)-pyrimidines | 75-77% | google.com |

| 2,4-Diamino-6-substituted-pyrimidines, Phenolic Mannich intermediates | 120-160°C | 5-(Substituted benzyl)pyrimidines | - | drugbank.com |

Synthesis of Pyrimidinedione Derivatives

The synthesis of pyrimidinedione derivatives can be achieved through several routes. One method involves the condensation of benzylamine with barbituric acid under acidic or basic conditions. Another approach is the alkylation of pyrimidine-4,6-diol precursors with benzyl halides in the presence of a base. A copper-catalyzed three-component carboamination of styrenes with potassium alkyltrifluoroborates and ureas can also lead to pyrimidinedione derivatives through in situ cyclization. nih.gov Furthermore, 2-benzylamino-4,6-dihydroxypyrimidine is synthesized via condensation reactions between appropriate starting materials. ontosight.ai

| Starting Materials | Reagents/Conditions | Product | Reference |

| Benzylamine, Barbituric acid | Acidic or basic conditions | 6-Benzylpyrimidine-2,4(1H,3H)-dione | |

| Pyrimidine-4,6-diol precursors, Benzyl halides | Basic conditions | 2-Benzylpyrimidine-4,6-diol | |

| Styrenes, Potassium alkyltrifluoroborates, Ureas | Copper catalyst | Pyrimidinedione derivatives | nih.gov |

| Appropriate starting materials | Condensation reaction | 2-Benzylamino-4,6-dihydroxypyrimidine | ontosight.ai |

Annulation Reactions for Polyfunctionalized Pyrimidines

Annulation reactions are a cornerstone in the synthesis of polyfunctionalized pyrimidines, offering pathways to construct the heterocyclic ring system from various precursors. These methods often involve the condensation of multiple components, leading to the formation of the pyrimidine core in a single or multi-step sequence.

One notable approach involves the [3+3] annulation of amidines with saturated ketones. This reaction, mediated by a copper catalyst and 4-HO-TEMPO, proceeds through a cascade of oxidative dehydrogenation, annulation, and oxidative aromatization to yield structurally significant pyrimidines. organic-chemistry.org Another strategy utilizes a copper-catalyzed cyclization of ketones with nitriles under basic conditions, providing a facile and economical route to a diverse range of functionalized pyrimidines. organic-chemistry.org

Furthermore, an efficient method for synthesizing 2-aryl-5-benzylpyrimidine-4,6-diamines involves the reaction of substituted 2-benzylidenemalononitriles with substituted benzamidines. thieme-connect.com This approach is notable for its simplicity and good yields. thieme-connect.com Cascade reactions, such as the one involving the aza-Michael addition, have also been employed to assemble the six-membered heterocyclic ring, followed by aromatization to produce fully substituted pyrimidine derivatives. rsc.org

Multicomponent reactions are particularly effective for generating polyfunctionalized pyrimidines. For instance, a Lewis acid-catalyzed reaction of aromatic ketones, aldehydes, and hexamethyldisilazane (B44280) (HMDS) as a nitrogen source can selectively produce pyridines or pyrimidines through [2+1+2+1] or [2+1+1+1+1] annulation processes under microwave irradiation. researchgate.net Similarly, a four-component synthesis using indole-3-carboxaldehydes, aromatic aldehydes, and ammonium (B1175870) iodide under transition-metal-free conditions can form the pyrimidine ring in one pot via a [4+2] annulation. researchgate.net

The following table summarizes various annulation strategies for the synthesis of polyfunctionalized pyrimidines.

| Reactants | Catalyst/Reagent | Reaction Type | Product | Reference |

| Amidines, Saturated Ketones | Cu-catalyst, 4-HO-TEMPO | [3+3] Annulation | Polyfunctionalized Pyrimidines | organic-chemistry.org |

| Ketones, Nitriles | Copper catalyst | Cyclization | Polyfunctionalized Pyrimidines | organic-chemistry.org |

| 2-Benzylidenemalononitriles, Benzamidines | Na2CO3 | [3+3] Annulation | 2-Aryl-5-benzylpyrimidine-4,6-diamines | thieme-connect.com |

| Aromatic Ketones, Aldehydes, HMDS | Lewis Acid | Multicomponent Annulation | Polyfunctionalized Pyridines and Pyrimidines | researchgate.net |

| Indole-3-carboxaldehydes, Aromatic Aldehydes, Ammonium Iodide | Iodine/Iodide additives | [4+2] Annulation | 2-Phenyl-9H-pyrimido[4,5-b]indoles | researchgate.net |

Cross-Coupling Strategies for Benzylpyrimidine Scaffolds

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, enabling the introduction of benzyl groups onto pyrimidine rings. These methods are highly valued for their efficiency and functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are widely used for the synthesis of 2-azolyl-4-benzylpyrimidines. acs.org These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a palladium catalyst. The mechanism generally proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nobelprize.org A variety of palladium catalysts, such as Pd(PPh₃)₄, are effective for these transformations. mdpi.com For instance, the Suzuki-Miyaura reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids, catalyzed by Pd(PPh₃)₄, has been shown to produce 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidines in good yields. mdpi.com The choice of base and solvent can significantly influence the reaction outcome. mdpi.com

Suzuki-Miyaura Coupling Approaches

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that utilizes an organoboron reagent (typically a boronic acid or ester) and an organic halide or triflate. libretexts.org This method is particularly useful for synthesizing aryl-substituted pyrimidines. For example, 5-aryl-4-methylpyrimidines can be prepared through the Suzuki-Miyaura cross-coupling of arylboronic acids with 5-bromo-4-methylpyrimidine. researchgate.netresearchgate.net This reaction offers several advantages, including mild reaction conditions, commercial availability of a wide range of boronic acids, and tolerance to various functional groups. libretexts.orgorgsyn.org The synthesis of polysubstituted pyrimidines from 2-amino-4,6-dichloropyrimidines can also be achieved via the Suzuki-Miyaura coupling. rsc.org

The general scheme for the Suzuki-Miyaura coupling is as follows:

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| Arylboronic acids | 5-Bromo-4-methylpyrimidine | Palladium catalyst | 5-Aryl-4-methylpyrimidines | researchgate.netresearchgate.net |

| Arylboronic acids | 5-(4-Bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ | 5-([1,1′-Biphenyl]-4-yl)-4,6-dichloropyrimidines | mdpi.com |

| 2-Amino-4,6-dichloropyrimidines | - | Palladium catalyst | Polysubstituted pyrimidines | rsc.org |

Negishi Coupling Approaches

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is highly effective for synthesizing 4-benzylpyrimidines and their derivatives. researchgate.netresearchgate.net For instance, phenyl ring-substituted derivatives of 4-benzylpyrimidines can be synthesized by treating a 4-bromopyrimidine (B1314319) derivative with a ring-substituted benzylzinc reagent. researchgate.netresearchgate.net The organozinc reagents are typically prepared in situ from the corresponding benzyl halide. uantwerpen.be The Negishi coupling is known for its high functional group tolerance and the ability to form C-C bonds between various types of carbon atoms (sp³, sp², and sp). wikipedia.org

The general scheme for the Negishi coupling is as follows:

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| Ring-substituted benzylzinc reagents | 4-Bromopyrimidine derivatives | Palladium or Nickel catalyst | Phenyl ring-substituted 4-benzylpyrimidines | researchgate.netresearchgate.net |

| Benzylzinc bromide | 2-Bromo-4-methylpyridine | Palladium or Nickel catalyst | 2-Benzyl-4-methylpyridine | uantwerpen.be |

Novel Synthetic Pathways for Substituted Benzylpyrimidines

Recent research has focused on developing novel and efficient synthetic pathways for substituted benzylpyrimidines. One such method involves the synthesis of 2,4-diamino-5-benzylpyrimidine derivatives. For example, 2,4-diamino-5-(5'-iodo-2'-methoxybenzyl)pyrimidine can be synthesized and subsequently used in Sonogashira reactions to introduce various substituents at the 5'-position of the benzyl ring. acs.org Another approach is the synthesis of 4-(4-substituted benzyl)pyrimidines through the reduction of 4,6-dichloro-5-nitropyrimidine (B16160) to 5-amino-4,6-dichloropyrimidine, followed by amination with benzylamine. rsc.orgresearchgate.net

Furthermore, a practical protocol for the synthesis of 2-aryl-5-benzylpyrimidine-4,6-diamines has been developed from readily available substituted 2-benzylidenemalononitriles and substituted benzamidines. thieme-connect.com This method offers good yields and simple reaction conditions. thieme-connect.com Cascade reactions also present a novel strategy, such as the one initiated by two successive aza-Michael additions to form the pyrimidine ring, followed by a acs.orgacs.org-sigmatropic rearrangement for aromatization. rsc.org These innovative pathways provide valuable tools for accessing a wide range of substituted benzylpyrimidine scaffolds for various applications.

Chemical Reactivity and Transformation Pathways of 4 Benzylpyrimidine

Electrophilic Substitution Reactions on the Benzyl (B1604629) Moiety

Electrophilic aromatic substitution is a fundamental reaction class for aromatic compounds like benzene (B151609). google.com However, in 4-benzylpyrimidine, the reactivity of the benzyl group's phenyl ring is significantly influenced by the attached pyrimidine (B1678525) ring. The pyrimidine ring acts as a strong electron-withdrawing group, which deactivates the phenyl ring towards electrophilic attack. uoanbar.edu.iq This deactivation makes reactions like nitration, halogenation, and Friedel-Crafts alkylation or acylation more challenging compared to unsubstituted benzene.

The mechanism for these substitutions typically involves the generation of an electrophile that attacks the π-electron system of the benzene ring, forming a positively charged intermediate known as an arenium ion. byjus.com The stability of this intermediate determines the position of the substitution. Due to the electron-withdrawing nature of the pyrimidine substituent, any positive charge on the phenyl ring is destabilized, particularly at the ortho and para positions. Consequently, electrophilic substitution is directed primarily to the meta positions.

While the principles are well-established, specific documented examples of electrophilic substitution on the benzyl moiety of this compound itself are not abundant in readily available literature, likely due to the low reactivity of the system.

Oxidation and Reduction Reactions of Benzylpyrimidine Systems

The this compound scaffold offers multiple sites for oxidation and reduction reactions, including the pyrimidine ring nitrogens, the aromatic systems, and the benzylic methylene (B1212753) bridge.

Oxidation Reactions Oxidation can target different parts of the molecule depending on the reagents and conditions used.

N-oxidation: The nitrogen atoms of the pyrimidine ring can be oxidized to form N-oxides. This reaction is common for nitrogen-containing heterocycles and can be achieved using oxidizing agents like peracids in an inert solvent. google.com For instance, the N-oxidation of related 2,4-diamino-5-benzylpyrimidine derivatives has been documented. google.comgoogle.com

Benzylic Oxidation: The methylene bridge (-CH2-) is a potential site for oxidation. Strong oxidizing agents can convert the methylene group into a carbonyl group (C=O), yielding 4-benzoylpyrimidine. This transformation is a known process for benzylic C-H bonds. rsc.org In a study on the degradation of trimethoprim (B1683648), a complex benzylpyrimidine, oxidation of the methylene bridge was observed as a transformation pathway. researchgate.net

Reduction Reactions Reduction reactions can lead to the saturation of the pyrimidine ring or modifications to the benzyl group.

Ring Reduction: The pyrimidine ring can undergo reduction to form non-aromatic dihydropyrimidine (B8664642) derivatives. researchgate.net This can be achieved through catalytic hydrogenation or with reducing agents like sodium in ethanol. uoanbar.edu.iq The reduction of dihydropyrimidines is a well-known process, often studied in the context of pharmacologically active molecules. clockss.org

Catalytic Hydrogenation: Catalytic hydrogenation, for example using palladium on carbon (Pd/C), can be used to saturate unsaturated bonds within substituents on the pyrimidine ring. google.com.sb Under more forceful conditions, this method could potentially lead to the reduction of the phenyl ring or cleavage of the benzyl group (hydrogenolysis).

Interactive Table: Examples of Oxidation & Reduction in Benzylpyrimidine Systems

| Reaction Type | Substrate Moiety | Reagents/Conditions | Product Moiety/Type | Reference(s) |

| Oxidation | Pyrimidine Ring | Peracids (e.g., m-CPBA) | Pyrimidine-N-oxide | google.com |

| Oxidation | Methylene Bridge | Strong Oxidants (e.g., KMnO₄) | Benzoyl Group | rsc.orgresearchgate.net |

| Reduction | Pyrimidine Ring | Catalytic Hydrogenation (e.g., H₂/Pd/C), Na/EtOH | Dihydropyrimidine | uoanbar.edu.iqclockss.orggoogle.com.sb |

Nucleophilic Substitution Reactions on the Pyrimidine Ring

The π-deficient character of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), especially when substituted with good leaving groups like halogens. nih.gov The presence of the electron-withdrawing ring nitrogens stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, facilitating the substitution. libretexts.org

This reactivity is often exploited in the synthesis of this compound derivatives. A common strategy involves the displacement of a halide from a chloropyrimidine precursor. The positions most activated towards nucleophilic attack are C2, C4, and C6, as they are ortho or para to the ring nitrogens. uoanbar.edu.iqbeilstein-journals.org

Key research findings include:

The reaction of 2,4,6-trichloropyrimidine (B138864) with various nucleophiles showed that the C2 position is highly active and facile for substitution. zenodo.org

In studies on 5-chloro-2,4,6-trifluoropyrimidine, nucleophilic attack occurred preferentially at the C4 position, which is para to one ring nitrogen and adjacent to the activating chlorine atom at C5. nih.govbeilstein-journals.org

The synthesis of precursors for biologically active compounds often relies on the selective substitution of halogens on the pyrimidine ring with various nucleophiles, including amines and alkoxides. google.com

Interactive Table: Examples of Nucleophilic Substitution on Pyrimidine Rings

| Pyrimidine Substrate | Nucleophile | Position of Substitution | Conditions | Product Type | Reference(s) |

| 2,4-Dichloropyrimidine | Benzylamine (B48309) | C4 | DIPEA, EtOH, 75-85°C | N-Benzylpyrimidin-4-amine | google.com |

| 5-Chloro-2,4,6-trifluoropyrimidine | Ammonia | C4 (major), C2 (minor) | - | Aminotrifluoropyrimidine | beilstein-journals.org |

| 2,4-Dichloropyrimidine | bis(4-methoxybenzyl)amine | C4 | Et₃N, BuOH, 75°C | 4-Substituted-2-chloropyrimidine | nih.gov |

| 2-(Benzylsulfonyl)-4-isopropoxypyrimidine | N(α)-Boc amino esters | C4 | - | Pyrimidin-4-yl α-aminoesters | researchgate.net |

Derivatization Strategies for Functional Group Diversification

The this compound core is a valuable scaffold for building diverse molecular libraries, largely through the strategic manipulation of functional groups on the pyrimidine ring. Derivatization is the process of chemically modifying a compound to produce a new compound with different properties. nih.gov Common strategies include sequential nucleophilic substitutions and cross-coupling reactions.

A powerful approach begins with a di- or tri-halogenated pyrimidine, such as 2,4-dichloropyrimidine. The differential reactivity of the halogenated positions allows for a stepwise and regioselective introduction of various substituents. For example, a primary amine can be introduced at the C4 position, followed by the introduction of a different nucleophile at the C2 position. This has been used to synthesize libraries of 2,4-disubstituted pyrimidines.

Another key strategy involves palladium-catalyzed cross-coupling reactions. These reactions are used to form carbon-carbon bonds, for instance, by coupling a benzylic zinc reagent with a chloropyrimidine to install the benzyl group. nih.gov This can be followed by further functionalization, such as a nucleophilic substitution at another position.

The following table details a specific research example where a common intermediate, N-benzyl-2-chloropyrimidin-4-amine, was used to generate a variety of derivatives through nucleophilic substitution at the C2 position.

Interactive Table: Derivatization of N-benzyl-2-chloropyrimidin-4-amine

| Reagent (Nucleophile) | Reaction Conditions | C2-Substituent | Reference(s) |

| Pyrrolidine (B122466) | EtOH, 75-85°C, 3h | Pyrrolidin-1-yl | nih.gov |

| Piperidine (B6355638) | EtOH, 75-85°C, 3h | Piperidin-1-yl | nih.gov |

| Morpholine (B109124) | EtOH, 75-85°C, 3h | Morpholino | nih.gov |

| 1-Methylpiperazine | EtOH, 75-85°C, 3h | 4-Methylpiperazin-1-yl | nih.gov |

| 1-Boc-piperazine | EtOH, 75-85°C, 3h | 4-(tert-butoxycarbonyl)piperazin-1-yl | nih.gov |

These derivatization strategies highlight the modularity of the benzylpyrimidine scaffold, allowing for systematic modifications to explore structure-activity relationships for various applications.

Advanced Spectroscopic Characterization of 4 Benzylpyrimidine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique in organic chemistry for determining the structure of molecules in solution. It exploits the magnetic properties of atomic nuclei to provide detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR Spectroscopy for Structural Elucidation

Proton NMR (¹H NMR) is instrumental in identifying the number and types of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment, and the splitting pattern, or multiplicity, reveals the number of neighboring protons.

In the ¹H NMR spectrum of 4-benzylpyrimidine, distinct signals are expected for the protons of the pyrimidine (B1678525) ring, the methylene (B1212753) bridge (-CH₂-), and the phenyl group. The aromatic protons of the benzyl (B1604629) group typically appear in the range of δ 7.2–7.4 ppm. The protons on the pyrimidine ring will have characteristic chemical shifts determined by the electron-withdrawing nature of the nitrogen atoms. The methylene protons, being adjacent to both the pyrimidyl and phenyl groups, will exhibit a unique chemical shift.

Table 1: Representative ¹H NMR Chemical Shifts for this compound Please note that exact chemical shifts can vary based on the solvent and spectrometer frequency.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl-H | ~7.3 | Multiplet |

| Pyrimidine-H | ~7.5 - 9.0 | Multiplets |

| Methylene (-CH₂-) | ~4.2 | Singlet |

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) provides direct information about the carbon framework of a molecule. Since the natural abundance of the ¹³C isotope is low (about 1.1%), spectra are often acquired using proton-decoupling techniques, resulting in a spectrum where each unique carbon atom appears as a single line. bhu.ac.in

For this compound, the ¹³C NMR spectrum will display signals for each of the eleven carbon atoms in its structure, provided they are chemically non-equivalent. The chemical shifts of the carbon atoms in the pyrimidine ring are influenced by the adjacent nitrogen atoms and typically appear at distinct positions. nih.gov The carbons of the phenyl group will have shifts in the aromatic region (typically δ 120-140 ppm), while the methylene carbon will have a characteristic shift in the aliphatic region. bhu.ac.in

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound These are approximate values and can be influenced by solvent and experimental conditions.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Phenyl C1' (ipso) | ~138 |

| Phenyl C2'/C6' | ~129 |

| Phenyl C3'/C5' | ~128 |

| Phenyl C4' | ~127 |

| Pyrimidine C2 | ~158 |

| Pyrimidine C4 | ~165 |

| Pyrimidine C5 | ~118 |

| Pyrimidine C6 | ~156 |

| Methylene (-CH₂-) | ~43 |

Nitrogen-15 (¹⁵N) CP/MAS NMR for Nitrogen Environment Analysis

Nitrogen-15 (¹⁵N) NMR spectroscopy, particularly in the solid state using Cross-Polarization/Magic Angle Spinning (CP/MAS) techniques, is a powerful tool for investigating the local environment of nitrogen atoms. spbu.rubruker.com Although hampered by the low natural abundance (0.37%) and lower gyromagnetic ratio of ¹⁵N, CP/MAS enhances the signal by transferring magnetization from abundant protons. spbu.runih.gov

For this compound, the two nitrogen atoms within the pyrimidine ring are in chemically distinct environments. ¹⁵N CP/MAS NMR can differentiate between these two nitrogens, providing insights into their electronic structure and intermolecular interactions in the solid state. The chemical shifts would be indicative of the hybridization and bonding environment of each nitrogen atom. For instance, the calculated ¹⁵N NMR chemical shift for a similar nitrogen-containing heterocyclic compound, a dimethylacridane derivative, was reported to be around -260 ppm relative to nitromethane. nih.gov This technique is particularly valuable for studying polymorphism and the solid-state packing of nitrogen-containing compounds.

Solvent Effects and Dynamic Exchange in NMR Studies

The choice of solvent can significantly influence NMR spectra. researchcommons.org Deuterated solvents are used to avoid large solvent signals in ¹H NMR, but their physical properties (polarity, hydrogen bonding capability, and magnetic anisotropy) can alter the chemical shifts of the solute. stanford.eduthieme-connect.de For example, a change in solvent from a non-polar one like chloroform-d (B32938) (CDCl₃) to a polar one like dimethyl sulfoxide-d₆ (DMSO-d₆) can cause noticeable shifts in proton and carbon resonances due to different solute-solvent interactions. researchcommons.org Aromatic solvents can also induce significant changes in chemical shifts due to their magnetic anisotropy. thieme-connect.de

Dynamic exchange processes, such as tautomerism or conformational changes, can also be studied by NMR. Temperature-dependent NMR studies can help to resolve these dynamic processes. For pyrimidine derivatives, keto-enol tautomerism can sometimes be observed, and variable temperature NMR would be the technique of choice to investigate the equilibrium and kinetics of such an exchange.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Electron Ionization Mass Spectrometry (EIMS)

In Electron Ionization Mass Spectrometry (EIMS), the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation. nih.gov The resulting mass spectrum is a fingerprint of the molecule, showing a molecular ion peak (M⁺) corresponding to the intact molecule and various fragment ion peaks. The fragmentation patterns provide valuable clues about the molecule's structure.

For this compound (molecular weight 170.21 g/mol ), the EIMS spectrum would be expected to show a molecular ion peak at m/z 170. nih.gov Key fragmentation pathways for benzyl-substituted pyrimidines often involve cleavage of the bond between the methylene group and the pyrimidine ring or the phenyl group. A prominent fragment would likely be the tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91, formed by the loss of the pyrimidine radical from the molecular ion. Another significant fragmentation could be the loss of a hydrogen atom to give an [M-1]⁺ ion at m/z 169. nih.govjlu.edu.cn The study of these fragmentation rules is crucial for the structural confirmation of such derivatives. jlu.edu.cn

Table 3: Predicted Key Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 170 | [C₁₁H₁₀N₂]⁺ (Molecular Ion) |

| 169 | [C₁₁H₉N₂]⁺ ([M-H]⁺) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 79 | [C₅H₃N₂]⁺ (Pyrimidinyl radical cation) |

Collisional Activation Dissociation (CAD) and Mass-Analyzed Ion Kinetic Energy Spectra (MIKES)

Collisional Activation Dissociation (CAD) combined with Mass-Analyzed Ion Kinetic Energy Spectra (MIKES) offers profound insights into the structure and fragmentation pathways of ions in the gas phase. jlu.edu.cnwikipedia.org This technique is particularly useful for the structural elucidation of organic molecules like this compound. wikipedia.org In a typical MIKES experiment, precursor ions, selected by a magnetic sector, undergo collision-induced dissociation (CID) in a field-free region. wikipedia.orgasms.org The resulting product ions are then analyzed based on their kinetic energy-to-charge ratio by scanning an electric sector. wikipedia.org

For benzylpyrimidine derivatives, CAD MIKES can elucidate the cleavage rules of specific bonds and the fragmentation of the pyrimidine ring. jlu.edu.cnjlu.edu.cn The shape of the peaks in the MIKE spectrum provides information about the kinetic energy released during fragmentation. wikipedia.orgresearchgate.net Narrow, Gaussian-shaped peaks indicate low kinetic energy release, while broad, dish-topped peaks suggest a significant release of kinetic energy. researchgate.net Studies on related 2,4-diamino-5-(substituted)benzyl-pyrimidine compounds have demonstrated the power of this technique in proving fragmentation pathways and understanding the stability of the molecular structure. jlu.edu.cn

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for separating and identifying volatile and semi-volatile compounds in a mixture. scioninstruments.comthermofisher.comwikipedia.org In GC-MS analysis, the sample is first vaporized and separated into its components as it passes through a capillary column. scioninstruments.comthermofisher.com Each separated component then enters the mass spectrometer, where it is ionized, fragmented, and detected. scioninstruments.com The resulting mass spectrum provides a molecular fingerprint, allowing for the identification of the compound. sigmaaldrich.com

For this compound, GC-MS analysis reveals a characteristic fragmentation pattern. The molecular ion peak (M+) is observed, and a significant [M-1]+ peak from the loss of a hydrogen atom is also typically present. nih.govwhitman.edu The most prominent peaks in the mass spectrum of this compound are generally the molecular ion at m/z 170 and the [M-1]+ fragment at m/z 169. nih.gov Other significant fragments can include those at m/z 115 and m/z 91, corresponding to further fragmentation of the molecule. nih.gov This technique is widely used for purity assessment and identification in various fields, including environmental analysis and forensic science. scioninstruments.comwikipedia.org

Table 1: Key GC-MS Fragmentation Data for this compound

| Fragment | m/z (Mass-to-Charge Ratio) | Relative Intensity | Reference |

|---|---|---|---|

| [M]+ | 170 | High | nih.gov |

| [M-1]+ | 169 | Highest | nih.gov |

| [C₇H₅N₂]+ | 115 | Medium | nih.gov |

| [C₇H₇]+ | 91 | Medium | nih.gov |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of an ion with very high precision, typically to several decimal places. bioanalysis-zone.com This allows for the determination of the elemental formula of a compound by providing its exact mass. missouri.edu Unlike nominal mass, which is the integer mass of the most abundant isotope, the exact mass is calculated using the precise masses of the most abundant isotopes of the constituent elements. bioanalysis-zone.commissouri.edu

For this compound, with the molecular formula C₁₁H₁₀N₂, the theoretical exact mass can be calculated. nih.govspectrabase.com HRMS experiments confirm this exact mass, providing unambiguous identification of the compound. jlu.edu.cn This level of precision is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions. bioanalysis-zone.com HRMS is often used in conjunction with techniques like liquid chromatography (LC) for the analysis of complex mixtures. researchgate.net

Table 2: Exact Mass of this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₁₀N₂ | nih.govspectrabase.com |

| Calculated Exact Mass | 170.0844 g/mol | nih.govspectrabase.com |

| Monoisotopic Mass | 170.084398327 Da | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a widely used technique for identifying the functional groups present in a molecule. studymind.co.ukutdallas.edu The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their bonds. utdallas.edu

The IR spectrum of this compound exhibits several characteristic absorption bands that confirm its molecular structure. These include:

Aromatic C-H Stretching: Bands appearing above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic rings (both the pyrimidine and the benzyl group). vscht.cz

Aliphatic C-H Stretching: The C-H stretching vibrations of the methylene (-CH₂-) bridge typically appear just below 3000 cm⁻¹. vscht.cz

Aromatic C=C and C=N Stretching: Absorptions in the 1600-1400 cm⁻¹ region are due to the carbon-carbon and carbon-nitrogen double bond stretching vibrations within the aromatic rings. vscht.czpressbooks.pub

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

|---|---|---|---|

| 3100-3000 | Stretching | Aromatic C-H | vscht.cz |

| 3000-2850 | Stretching | Aliphatic C-H (-CH₂-) | vscht.cz |

| 1600-1585 | Stretching | Aromatic C=C | vscht.cz |

| 1500-1400 | Stretching | Aromatic C=C and C=N | vscht.cz |

X-ray Crystallography for Solid-State Structural Confirmation

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org The technique involves diffracting a beam of X-rays off a single crystal of the material. By analyzing the angles and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be produced, revealing the exact positions of the atoms and the nature of the chemical bonds. wikipedia.org

Other Advanced Analytical Methodologies

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the physical and chemical properties of materials as a function of temperature. mooreanalytical.comlabmanager.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. labmanager.comvub.be This provides information on the thermal stability and decomposition profile of the compound. vub.be For a stable compound like this compound, a TGA thermogram would show a stable mass until the temperature reaches the point of decomposition.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. mooreanalytical.comvub.be DSC is used to detect thermal transitions such as melting, crystallization, and glass transitions. mooreanalytical.com This is particularly important for studying polymorphism, which is the ability of a solid material to exist in more than one crystal form. youtube.comrsc.org Different polymorphs of a compound can have different physical properties, including melting point and stability. youtube.com DSC analysis can identify these different forms by their unique thermal signatures. For instance, studies on related pyrimidine compounds like Trimethoprim (B1683648) have shown how DSC can be used to characterize and understand the transformations between different polymorphic forms upon heating. researchgate.net

Electrochemical Characterization (e.g., Cyclic Voltammetry)rsc.org

The electrochemical behavior of this compound is of significant interest for understanding its electron transfer properties, which can be crucial for its potential applications in areas such as materials science and medicinal chemistry. While specific cyclic voltammetry data for this compound is not extensively documented in publicly available literature, its electrochemical characteristics can be inferred by examining the behavior of its constituent moieties: the pyrimidine ring and the benzyl group, as well as structurally related compounds.

Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox processes of a substance. ossila.com It involves scanning the potential of an electrode linearly with time and measuring the resulting current. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the oxidation and reduction potentials of the analyte and the kinetics of the electron transfer reactions. ossila.comlibretexts.org

Expected Redox Behavior of the Pyrimidine Moiety

The electrochemical reduction of the pyrimidine ring is generally a complex process that is highly dependent on the pH of the medium. Studies on pyrimidine and its derivatives have shown that the reduction can involve multiple, successive electron and proton transfer steps. The specific reduction potentials and the nature of the reduction products are influenced by the substituents on the pyrimidine ring.

The oxidation of the unsubstituted pyrimidine ring is generally difficult. However, the presence of substituents can facilitate oxidation. For instance, studies on various substituted pyrimidines have demonstrated that the introduction of electron-donating groups can lower the oxidation potential, making the compound more susceptible to electrochemical oxidation.

Expected Redox Behavior of the Benzyl Moiety

The electrochemical oxidation of the benzyl group has been studied in various compounds, such as benzylamines and benzyl alcohols. The oxidation potential of the benzyl group is sensitive to the nature of the substituents on the aromatic ring. ias.ac.inrsc.org Electron-donating groups on the benzene (B151609) ring tend to lower the oxidation potential, making the benzylic C-H bond easier to oxidize. soton.ac.uk The oxidation process often proceeds through the formation of a radical cation intermediate. nih.govmdpi.com For example, the direct oxidation of benzylamine (B48309) shows an irreversible peak, indicating that the initial oxidation product is unstable and undergoes subsequent chemical reactions. nih.gov

Inferred Electrochemical Characteristics of this compound

Based on the electrochemical properties of its components, the cyclic voltammogram of this compound is expected to exhibit distinct features corresponding to the redox processes of both the pyrimidine ring and the benzyl group.

Oxidation: The primary oxidation process is likely to involve the benzyl group, specifically the benzylic C-H bond, as it is generally more susceptible to oxidation than an unsubstituted pyrimidine ring. The oxidation potential is expected to be influenced by the electron-withdrawing nature of the pyrimidine ring, which would likely make the oxidation of the benzyl group more difficult compared to toluene (B28343) or other electron-rich benzyl derivatives. The oxidation is expected to be irreversible, leading to the formation of products such as 4-benzoylpyrimidine or other oxygenated derivatives, depending on the reaction conditions. mdpi.comresearchgate.net

Reduction: The reduction of this compound is expected to primarily occur on the pyrimidine ring. The reduction potential will likely be influenced by the presence of the benzyl substituent. The process is anticipated to be complex and pH-dependent, potentially involving multiple electron transfer steps.

Illustrative Data from Related Compounds

To provide a more concrete understanding, the following table presents electrochemical data for compounds structurally related to the moieties of this compound. It is important to note that these are not the direct values for this compound but serve as a reference for its expected behavior.

| Compound | Redox Process | Peak Potential (V) | Conditions | Reference |

| Benzylamine | Oxidation | +0.897 vs. Ag/AgCl | 0.1 M H₂SO₄ in acetic acid/water | ias.ac.in |

| N,N-dimethylbenzylamine | Oxidation | +1.25 vs. Ag/AgCl | DMA | researchgate.net |

| Substituted Benzyl Alcohols | Oxidation | Varies | Biphasic medium, Pt electrodes | researchgate.net |

| Fused Pyrimidine-Triazole Derivatives | Oxidation | Varies | Pencil graphite (B72142) electrode | nih.gov |

This table is for illustrative purposes and shows data for related compounds, not this compound itself.

The electrochemical characterization of this compound and its derivatives is an area that warrants further investigation to fully elucidate their redox properties and reaction mechanisms. Such studies would provide valuable insights into their electronic structure and potential for various applications.

Computational and Theoretical Investigations of 4 Benzylpyrimidine

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation encompass a range of computational techniques that describe molecules as a collection of atoms governed by the laws of classical physics. These methods are instrumental in exploring the conformational possibilities of a molecule and its interactions with its environment.

Molecular graphics have become an essential tool in medicinal chemistry for visualizing how a ligand, such as a 4-benzylpyrimidine derivative, interacts with the active site of a biological target, typically a protein or enzyme. annualreviews.org By rendering three-dimensional representations of both the ligand and the receptor, researchers can analyze the spatial and chemical complementarity between them.

In studies involving benzylpyrimidine derivatives, particularly inhibitors of enzymes like dihydrofolate reductase (DHFR), molecular graphics are used to rationalize structure-activity relationships (SAR). nih.gov For instance, the modeling of ortho-substituted 5-benzylpyrimidine (B13097380) derivatives within the DHFR active site has provided clear explanations for their relative antibacterial activities compared to the parent compound, trimethoprim (B1683648). nih.gov This visualization allows for the assessment of steric clashes, the identification of key hydrogen bonds, and the analysis of hydrophobic interactions that govern binding affinity. The process often involves docking the ligand into the known crystal structure of the target protein to predict the most likely binding pose. nih.govmdpi.com

Molecular shape is a critical determinant of biological activity. Quantitative Structure-Activity Relationship (QSAR) studies often employ molecular shape analysis to correlate the three-dimensional structure of a series of compounds with their pharmacological effects. A sophisticated method for this involves the calculation of molecular potential energy fields. nih.govacs.org

This approach defines the shape of a molecule not by its hard-sphere van der Waals surface, but by the potential energy field it generates. iupac.org The field is calculated around a molecule in a given conformation using molecular mechanics potential functions. nih.gov By superimposing different molecules onto a reference compound, the differences in their potential energy fields can be quantified. iupac.org These quantitative differences serve as descriptors in a QSAR equation.

For a series of 2,4-diamino-5-benzylpyrimidines, this method was used to build a QSAR model for their inhibitory activity against DHFR. The model successfully explained the activity based on two factors:

The shape similarity, as described by the difference in molecular potential energy fields. nih.gov

The hydrophobic character of substituents on the benzyl (B1604629) ring. nih.govacs.org

This approach was found to be superior to earlier models that used simple common overlap steric volume to describe molecular shape. nih.govacs.org

The biological function of a molecule is intimately linked to its three-dimensional conformation and its ability to form non-covalent interactions. Conformational analysis is the study of the different spatial arrangements of atoms that can be achieved through rotation about single bonds. lumenlearning.com For this compound, rotation around the bond connecting the benzyl and pyrimidine (B1678525) rings is of primary importance.

Computational studies on related benzyl-containing heterocyclic systems have revealed that multiple low-energy conformations, such as staggered and eclipsed forms, can exist. ethz.ch The relative stability of these conformers is determined by a delicate balance of steric repulsion and stabilizing intramolecular interactions, including London dispersion forces. ethz.ch The energy barriers between these conformations are often small, suggesting that the benzyl group may rotate with relative freedom at ambient temperatures. ethz.ch

The molecular packing and stability of such compounds in the solid state are governed by a variety of intermolecular interactions. These non-covalent forces are crucial for understanding the physicochemical properties of drug molecules. nih.gov Key interactions applicable to benzylpyrimidines include:

Hydrogen Bonds: Classical and non-classical hydrogen bonds (e.g., C-H···N, C-H···O) are fundamental in directing molecular assembly. nih.gov

π-π Stacking: The interaction between the aromatic pyrimidine and benzyl rings can lead to stabilizing π-π stacking arrangements. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a more fundamental description of molecular systems, particularly their electronic properties.

Density Functional Theory (DFT) has become a leading computational method in chemistry for investigating the electronic structure of many-body systems like atoms and molecules. wikipedia.org It offers a balance between accuracy and computational cost, making it suitable for a wide range of applications. wikipedia.org In DFT, the properties of a system are determined from its electron density. wikipedia.org

For pyrimidine derivatives, DFT calculations are routinely used to:

Optimize Molecular Geometry: Determine the lowest energy structure, including bond lengths and angles. orientjchem.org

Calculate Electronic Properties: Investigate the distribution of electron density and predict molecular properties like dipole moment. researchgate.net

Predict Spectroscopic Data: Calculate vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to validate the computed structure. orientjchem.orgmdpi.com Time-dependent DFT (TD-DFT) can be used to simulate electronic absorption spectra (UV-Vis). mdpi.com

A common approach involves using a hybrid functional, such as B3LYP, combined with a suitable basis set (e.g., 6-311G or 6-31+G**) to perform the calculations. orientjchem.orgresearchgate.net Studies on related systems show good agreement between DFT-calculated vibrational frequencies and experimental IR data, confirming the validity of the computational models. orientjchem.org

Table 1: Representative DFT Calculation Parameters for Pyrimidine Derivatives

| Parameter | Typical Method/Basis Set | Application | Reference |

| Geometry Optimization | B3LYP / 6-311G(3df,3pd) | Finding the minimum energy structure of the molecule. | orientjchem.org |

| Stability Analysis | B3LYP / 6-31+G** | Comparing the thermodynamic and kinetic stability of different isomers. | researchgate.net |

| Vibrational Frequencies | B3LYP / 6-311G(3df,3pd) | Simulating IR spectra for comparison with experimental data. | orientjchem.org |

| Electronic Spectra | TD-DFT / B3LYP / pcseg-2 | Simulating UV-Vis spectra and analyzing electronic transitions. | mdpi.com |

Frontier Molecular Orbital (FMO) theory is a key concept within molecular orbital theory that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com The energies and shapes of these orbitals are crucial for understanding the chemical reactivity and kinetic stability of a molecule. malayajournal.org

HOMO: This orbital acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons to an electrophile.

LUMO: This orbital acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons from a nucleophile.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A small energy gap implies that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. malayajournal.org A large gap signifies higher kinetic stability. malayajournal.org

For a molecule like this compound, FMO analysis, typically performed using DFT calculations, can predict its reactivity. researchgate.net The analysis involves visualizing the spatial distribution of the HOMO and LUMO across the molecule to identify potential sites for electrophilic and nucleophilic attack. For instance, in related heterocyclic systems, the HOMO is often localized on electron-rich parts of the molecule, while the LUMO is concentrated on electron-deficient regions. malayajournal.org This information, combined with molecular electrostatic potential (MEP) maps, provides a detailed picture of the molecule's reactive behavior. orientjchem.orgmalayajournal.org

Table 2: Conceptual Data from Frontier Molecular Orbital Analysis

| Orbital/Parameter | Description | Implication for Reactivity |

| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons. | Region most likely to donate electrons (nucleophilic site). |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons. | Region most likely to accept electrons (electrophilic site). |

| Energy (HOMO) | Energy level of the HOMO. | Higher energy indicates a better electron donor. |

| Energy (LUMO) | Energy level of the LUMO. | Lower energy indicates a better electron acceptor. |

| Energy Gap (ELUMO - EHOMO) | The energy difference between LUMO and HOMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |

In Silico Screening and Rational Drug Design Principles

The principles of rational drug design and in silico screening are central to modern medicinal chemistry, aiming to discover and develop new therapeutic agents with improved specificity and efficacy. nih.govbioninja.com.au This approach utilizes computational methods to identify and optimize lead compounds, thereby reducing the time and cost associated with traditional drug discovery pipelines. bioninja.com.au For the this compound scaffold, these computational techniques, including quantitative structure-activity relationship (QSAR) studies, molecular docking, and pharmacophore modeling, have been instrumental in elucidating the structural requirements for biological activity and guiding the synthesis of novel derivatives. researchgate.netnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR represents a key computational strategy that attempts to correlate the structural or physicochemical properties of a series of compounds with their biological activities. researchgate.net Derivatives of this compound, particularly 2,4-diamino-5-benzylpyrimidines, have been a focal point for QSAR studies, largely due to their well-established activity as inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme in both microbial and human cells. researchgate.netmdpi.comnih.gov

Early QSAR studies on 2,4-diamino-5-benzylpyrimidine inhibitors of E. coli DHFR helped to quantify the relationship between substituent properties and inhibitory potency. nih.gov More advanced computational methods, such as 4D-QSAR, have been applied to this class of compounds to account for conformational flexibility and induced-fit effects, providing a more detailed understanding of the ligand-receptor interactions. mdpi.commdpi.com These models have demonstrated that for 2,4-diamino-5-benzylpyrimidine inhibitors, grid cell occupancy descriptors associated with the "fixed" parts of the structures, such as the pyrimidine ring's 2-amino group, are crucial for the inhibitory profile. mdpi.com The goal of these models is to achieve high predictive power, often measured by statistical metrics like the coefficient of determination (R²) and the cross-validated R² (q²). researchgate.net

Table 1: Representative Statistical Results from QSAR Models for Pyrimidine Derivatives

| Model Type | Target | R² | q² | Key Finding | Reference |

| 4D-QSAR | Dihydrofolate Reductase (DHFR) | >0.8 | >0.8 | Model quality is improved by including the 3D structure of the enzyme. | mdpi.com |

| 3D-QSAR (CoMFA) | ROCK1 Kinase | 0.972 | 0.616 | Steric and electrostatic fields are critical for inhibitor activity. | nih.gov |

| 3D-QSAR (CoMSIA) | ROCK1 Kinase | 0.982 | 0.740 | Model highlights the importance of steric, electrostatic, and hydrophobic properties. | nih.gov |

| 2D-QSAR | Influenza Neuraminidase | - | - | Identified key physicochemical properties for NA inhibition. | nih.gov |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor. nih.gov This method has been widely used to investigate how this compound derivatives interact with the active sites of various enzymes.

In the context of anti-HIV research, docking simulations were performed on a series of 2-arylalkylthio-6-substituted-benzyl-pyrimidine-4(3H)-ones targeting the HIV-1 reverse transcriptase (RT). mdpi.com The results revealed that these compounds could fit into the enzyme's binding site, with a crucial hydrogen bond forming between the N-3-H of the pyrimidine ring and the amino acid residue Lys101. mdpi.com Furthermore, the presence of an iodo substituent at the C-5 position of the pyrimidine ring was found to form an additional interaction with the carbonyl group of Tyr181, significantly enhancing the inhibitory activity. mdpi.com

Similarly, docking studies on novel 2-(4-chlorobenzylamino)-4-(cyclohexylmethylamino)-pyrimidine-5-carboxamides designed as antitubercular agents suggested a clear mode of interaction with the binding site of enoyl-CoA hydratase. researchgate.net The most potent compounds in the series demonstrated specific hydrogen bond interactions with key residues like Gln103, as well as interactions with Glu206 and Trp133 through water molecules. researchgate.net These computational insights provide a structural basis for the observed biological activities and guide further optimization.

Table 2: Examples of Docking Studies with Benzylpyrimidine Derivatives

| Compound Class | Target Enzyme | Key Interacting Residues | Finding | Reference |

| 2-Arylalkylthio-6-benzyl-pyrimidines | HIV-1 Reverse Transcriptase | Lys101, Tyr181 | H-bond with N-3-H of pyrimidine is necessary for activity. | mdpi.com |

| 2-(4-Chlorobenzylamino)-pyrimidines | Enoyl-CoA Hydratase (M. tuberculosis) | Gln103, Glu206, Trp133 | Hydrogen bonding and water-bridged interactions correlate with potent anti-TB activity. | researchgate.net |

| Tetrahydropyrimidine derivatives | Dipeptidyl peptidase-IV (DPP-IV) | Glu206, Arg358 | Interactions with key glutamate (B1630785) and arginine residues are important for binding. | chemmethod.com |

| 5-Fluorouracil derivatives | Human VEGFR-2 | - | Docking used to predict binding modes of potential anticancer agents. | nih.gov |

Pharmacophore Modeling and In Silico Screening

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.net For inhibitors of DHFR, a pharmacophore model was generated based on a set of known inhibitors, including substituted 2,4-diamino-5-benzylpyrimidines. researchgate.net This model identified key features such as hydrogen bond acceptors, hydrogen bond donors, and hydrophobic/aromatic regions. researchgate.net Such models serve as 3D queries for screening large virtual databases to find new, structurally diverse compounds that match the pharmacophore and are therefore likely to be active. nih.govresearchgate.net This in silico screening approach accelerates the discovery of novel hit compounds for further development. chemmethod.commdpi.com

By combining these computational approaches, researchers can rationally design novel this compound derivatives with enhanced potency and selectivity. The insights gained from QSAR, molecular docking, and pharmacophore models provide a robust theoretical framework that informs synthetic efforts, ultimately leading to the development of more effective therapeutic agents. nih.gov

Medicinal Chemistry Applications of Pyrimidine Scaffolds and 4 Benzylpyrimidine Derivatives

Pyrimidine (B1678525) as a Privileged Scaffold in Drug Discovery

The pyrimidine nucleus is a fundamental heterocyclic aromatic compound that plays a critical role in numerous biological processes. As a core component of the nucleobases cytosine, thymine, and uracil, it is integral to the structure of DNA and RNA. This inherent biological significance has made the pyrimidine ring system a "privileged scaffold" in the field of medicinal chemistry. researchgate.netvulcanchem.com Privileged scaffolds are molecular frameworks that are capable of binding to multiple, diverse biological targets, thus serving as a fertile ground for the development of novel therapeutic agents. chemicalprobes.org

The versatility of the pyrimidine core allows it to serve as a template for designing molecules with a vast spectrum of pharmacological activities. vulcanchem.comtangotx.com Pyrimidine derivatives have been successfully developed into drugs with applications including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular indications. tangotx.com Its ability to mimic the structure of natural purines and pyrimidines allows these derivatives to interact with a wide array of enzymes and receptors. researchgate.net For example, pyrimidine is the backbone for well-known drugs like the anticancer agent 5-Fluorouracil and the antibacterial drug Trimethoprim (B1683648). vulcanchem.com The therapeutic utility of this scaffold stems from the fact that substitutions at various positions on the pyrimidine ring can be readily synthesized, allowing for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties to optimize its interaction with a specific biological target. tangotx.com This synthetic tractability, combined with its profound biological relevance, solidifies the pyrimidine scaffold's status as a cornerstone of modern drug discovery. vulcanchem.comresearchgate.net

4-Benzylpyrimidine Derivatives in Inhibitor Development

Building upon the privileged pyrimidine scaffold, researchers have explored various derivatives to develop targeted enzyme inhibitors. Among these, the N-benzyl-2-phenylpyrimidin-4-amine framework has emerged as a particularly promising class of inhibitors targeting the ubiquitin-specific protease 1 (USP1)/USP1-associated factor 1 (UAF1) deubiquitinase complex. researchgate.netnih.gov Deubiquitinating enzymes (DUBs) are critical regulators of protein stability and function, and their dysregulation is implicated in numerous diseases, including cancer. acs.orgnih.gov

USP1, in complex with its activator UAF1, plays a key role in the DNA damage response pathway by removing ubiquitin from critical proteins like the Fanconi anemia group D2 protein (FANCD2) and Proliferating Cell Nuclear Antigen (PCNA). researchgate.netnih.gov Inhibiting USP1/UAF1 leads to the accumulation of the ubiquitinated forms of these proteins, which can stall DNA repair processes and induce cell death, making it an attractive target for anticancer therapy. nih.govaacrjournals.org

Through a high-throughput screening campaign followed by extensive medicinal chemistry optimization, a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives were identified as potent and selective inhibitors of USP1/UAF1. aacrjournals.org The lead compound from this series, ML323 , demonstrated potent nanomolar inhibition of the USP1/UAF1 complex. acs.org

Table 1: Inhibitory Activity of Lead Compound ML323 Against USP1/UAF1

| Compound | Assay Type | Substrate | IC₅₀ (nM) | Citation |

| ML323 | Fluorometric | Ubiquitin-Rhodamine110 | 76 | chemicalprobes.org |

| ML323 | Gel-based (Orthogonal) | di-Ubiquitin (K63-linked) | 174 | chemicalprobes.org |

| ML323 | Gel-based (Orthogonal) | Ubiquitinated-PCNA | 820 | chemicalprobes.org |

These inhibitors demonstrated a strong correlation between their enzymatic inhibitory potency and their activity in cancer cell lines. nih.gov Specifically, in non-small cell lung cancer (NSCLC) cells, treatment with these compounds led to increased levels of monoubiquitinated PCNA and subsequently, decreased cell survival, establishing the potential of this this compound derivative class as a viable anticancer strategy. acs.orgaacrjournals.org

Rational Design of this compound Analogues for Targeted Therapies

The development of the N-benzyl-2-phenylpyrimidin-4-amine series as USP1/UAF1 inhibitors is a prime example of rational drug design for targeted therapy. acs.org Targeted therapies are designed to interfere with specific molecules, often enzymes, that are crucial for cancer cell growth and survival. biorxiv.org The process for discovering the lead compound, ML323, began with a quantitative high-throughput screen of over 400,000 compounds, which identified an initial hit. aacrjournals.org This was followed by a rational, structure-guided medicinal chemistry effort to optimize the potency and selectivity of the initial compound. acs.orgnih.gov

Structure-activity relationship (SAR) studies were central to this optimization process. Researchers systematically modified different parts of the N-benzyl-2-phenylpyrimidin-4-amine scaffold and evaluated the impact on inhibitory activity. For example, it was found that replacing the quinazoline (B50416) core of an earlier compound with a pyrimidine scaffold was a key step in improving the molecule's properties. acs.org Further refinements revealed that substitutions on the pyrimidine ring were critical for potency. For instance, moving a methyl group from the 5-position to the 6-position of the pyrimidine ring resulted in a three-fold decrease in potency, highlighting the specific structural requirements for optimal enzyme inhibition. acs.org

Cryo-electron microscopy studies later revealed the precise mechanism of inhibition, providing a structural basis for the SAR findings. patsnap.com ML323 was found to bind in an allosteric fashion to a previously unknown "cryptic" pocket within the hydrophobic core of the USP1 enzyme, distant from the active site. patsnap.com This binding displaces part of the enzyme's natural fold, inducing conformational changes that rearrange the active site and prevent its catalytic function. patsnap.com This detailed molecular understanding provides a powerful platform for the future structure-based design of even more potent and selective USP1 inhibitors based on the this compound scaffold for use in targeted cancer therapies. researchgate.netpatsnap.com

Structure Activity Relationship Sar Studies of 4 Benzylpyrimidine Derivatives

Quantitative Structure-Activity Relationships (QSAR) for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical formalisms that correlate the biological activity of a series of compounds with their measurable physicochemical properties. These models are crucial for predicting the potency of new, unsynthesized analogs and for understanding the underlying mechanisms of drug-receptor interactions.

For 2,4-diamino-5-benzylpyrimidine derivatives, particularly those targeting dihydrofolate reductase (DHFR), extensive QSAR studies have been conducted. Early work by Hansch and colleagues established foundational models for the inhibition of DHFR from various sources. For instance, the inhibition of bovine liver DHFR by a series of 5-(substituted-benzyl)-2,4-diaminopyrimidines was described by an equation where hydrophobicity (π constant) of the substituents on the benzyl (B1604629) ring was a key determinant. A parabolic relationship often exists, suggesting an optimal hydrophobicity for activity.

A QSAR study comparing the action of benzylpyrimidines on DHFR from rat liver and E. coli confirmed that hydrophobic effects are more critical for the mammalian enzyme, while parameters related to molar refractivity (MR), a measure of substituent volume and polarizability, are more important for the bacterial enzyme. This difference provides a basis for designing selective antibacterial agents.

A classic Hansch analysis for the inhibition of chicken liver DHFR by 39 different 2,4-diamino-5-(substituted-benzyl)pyrimidines yielded the following equation:

log(1/Ki app) = 0.38 (±0.10) π3,4,5 + 4.46 (±0.10)

(n = 39; r = 0.794; s = 0.317)

Here, π3,4,5 represents the sum of the hydrophobic substituent constants at positions 3, 4, and 5 of the benzyl ring, 'n' is the number of compounds, 'r' is the correlation coefficient, and 's' is the standard deviation. This equation highlights the significant positive correlation between hydrophobicity and inhibitory activity.

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have provided deeper insights. These studies on 2,4-diamino-5-(substituted-benzyl)pyrimidine derivatives as E. coli DHFR inhibitors generated models with statistically significant cross-validated (q²) and non-cross-validated (r²) correlation coefficients. The resulting contour maps from these analyses visualize the regions where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity. For example, CoMFA and CoMSIA contour maps revealed that for trimethoprim (B1683648) analogues, substituting electronegative groups at certain positions of the benzyl ring significantly enhances potency. Similarly, for dihydroalkoxybenzyloxopyrimidine (DABO) derivatives targeting HIV-1 reverse transcriptase, 3D-QSAR models have shown good internal stability and external predictive ability (CoMFA: q² = 0.623, r² = 0.946; CoMSIA: q² = 0.668, r² = 0.983), guiding the design of new inhibitors.

Influence of Substituents on Biological Activity

The biological activity of 4-benzylpyrimidine derivatives is highly sensitive to the nature and position of substituents on both the pyrimidine (B1678525) and the benzyl rings. Modifications can drastically alter potency, selectivity, and pharmacokinetic properties by influencing the steric, electronic, and hydrophobic characteristics of the molecule.

Steric and Electronic Effects of Substituents

The size, shape, and electronic nature of substituents play a pivotal role in modulating the interaction between this compound derivatives and their target enzymes.

Steric Effects: The steric bulk of substituents can either enhance or hinder binding. In the case of 2,4-diamino-5-(3',5'-dialkylbenzyl)pyrimidine analogues of trimethoprim, the size and shape of the alkyl groups are critical for DHFR inhibition. Optimal activity against several DHFR isozymes was observed with 3,5-di-n-propyl or 3-ethyl-5-n-propyl groups. However, branching at the alpha-carbon of these alkyl chains, which increases substituent thickness, was found to be detrimental, particularly for E. coli DHFR inhibition, likely due to steric crowding within the enzyme's active site. Molecular modeling studies of conformationally restricted analogues have also shown that extra atoms used to constrain the molecule can cause crowding in the enzyme, leading to decreased activity.

Electronic Effects: The electronic properties of substituents, described by parameters like the Hammett constant (σ), influence the charge distribution within the molecule, affecting its ability to form key interactions such as hydrogen bonds. For 2,4-disubstituted pyrimidine derivatives acting as cholinesterase inhibitors, the electronic properties of the substituent at the C-2 position modulate the binding modes. For instance, replacing a C-2 morpholine (B109124) ring with a thiomorpholine (B91149) ring switches the selectivity from favoring acetylcholinesterase (AChE) to butyrylcholinesterase (BuChE), highlighting the impact of the differing electronic nature of oxygen and sulfur. For HIV-1 reverse transcriptase inhibitors, introducing electron-withdrawing groups like nitro or cyano to the para position of the phenyl ring of a C-2 side chain can significantly improve inhibitory activity.

The following table summarizes the inhibitory activities of some 2,4-diamino-5-benzylpyrimidine derivatives against Pneumocystis carinii (Pc) and Toxoplasma gondii (Tg) DHFR, illustrating the impact of benzyl ring substituents.

| Compound | R (Substituent at benzyl 5'-position) | Pc DHFR IC₅₀ (nM) | Tg DHFR IC₅₀ (nM) |

| Trimethoprim | 3',4',5'-trimethoxy | 12,000 | 2,800 |

| 28 | -C≡C-(3-carboxyphenyl) | 23 | 5.5 |

| 29 | -C≡C-(4-carboxyphenyl) | - | - |

Data sourced from a study on 2,4-diamino-5-[2'-methoxy-5'-(substituted benzyl)]pyrimidines.

Biological Target Engagement and Mechanistic Studies of 4 Benzylpyrimidine Derivatives in Vitro

Dihydrofolate Reductase (DHFR) Inhibition by 2,4-Diamino-5-benzylpyrimidines

The 2,4-diaminopyrimidine (B92962) moiety is a well-established pharmacophore for inhibitors of dihydrofolate reductase (DHFR), an essential enzyme for the synthesis of nucleic acids and certain amino acids. sci-hub.senih.gov Derivatives of 2,4-diamino-5-benzylpyrimidine, most notably Trimethoprim (B1683648), are potent inhibitors of this enzyme and have been extensively studied for their antibacterial properties. sci-hub.secapes.gov.br These compounds function as antifolates by competitively displacing the natural substrate, dihydrofolate. nih.gov The benzyl (B1604629) group at the 5-position allows for various substitutions that significantly influence the inhibitor's affinity and selectivity for DHFR from different species. sci-hub.secapes.gov.br

A critical feature of 2,4-diamino-5-benzylpyrimidine derivatives as therapeutic agents is their selective inhibition of bacterial DHFR over vertebrate (e.g., mammalian or avian) DHFR. sci-hub.senih.gov This selectivity is crucial for their antibacterial efficacy with minimal host toxicity. For instance, Trimethoprim, a classic 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine, is significantly more potent against Escherichia coli DHFR than against vertebrate DHFR. capes.gov.brdrugbank.com

Studies on various analogues have demonstrated that the substitution pattern on the benzyl ring is a key determinant of both potency and selectivity. sci-hub.senih.gov For example, a 3,4,5-triethylbenzyl analogue of trimethoprim was found to be approximately equipotent with trimethoprim against E. coli DHFR but was 10 and 25 times more effective at inhibiting rat and chicken liver DHFR, respectively, indicating a loss of selectivity. drugbank.com In contrast, certain quinolylmethyl analogues with basic substituents at the 2-position of the quinoline (B57606) ring showed high inhibitory activity and selectivity for E. coli DHFR, with a magnitude similar to Trimethoprim. lookchem.com Analogues with 3',5'-dialkyl-4'-alkoxy substitutions were generally at least 100-fold less active against mammalian (rat liver) DHFR than against microbial enzymes. sci-hub.senih.gov

Comparative Inhibition of DHFR by 2,4-Diamino-5-benzylpyrimidine Analogues

The following table displays the 50% inhibitory concentrations (IC50 in nM) of various Trimethoprim (TMP) analogues against DHFR from different species, highlighting the selectivity for bacterial enzymes.

| Compound | Substituents on Benzyl Ring | E. coli DHFR (IC₅₀, nM) | Rat Liver DHFR (IC₅₀, nM) | Chicken Liver DHFR (IC₅₀, nM) | Selectivity Ratio (Rat/E. coli) |

|---|---|---|---|---|---|

| Trimethoprim (1) | 3,4,5-trimethoxy | 5 | 200,000 | 30,000 | 40,000 |

| Compound 2 | 3,4,5-triethyl | 6 | 20,000 | 1,200 | 3,333 |

| Compound 10 | 3,5-diethyl-4-methoxy | 19 | 40,000 | 4,000 | 2,105 |

| Compound 19 | 3,4-diethyl-5-methoxy | 48 | 60,000 | 8,000 | 1,250 |

Data compiled from Roth et al., 1987. drugbank.com

The selective inhibition of bacterial DHFR by 2,4-diamino-5-benzylpyrimidines arises from differences in the active site architecture between bacterial and vertebrate enzymes. capes.gov.brnih.gov Molecular modeling and X-ray crystallography studies have revealed several key factors:

Hydrophobic Pocket Differences : The active site of E. coli DHFR features a more accommodating hydrophobic pocket compared to its vertebrate counterparts. nih.gov For example, Leu-28 in E. coli DHFR is replaced by a bulkier phenylalanine in vertebrate DHFR, creating a more constricted and hydrophobic pocket in the latter. nih.gov This difference allows for more favorable interactions with certain benzylpyrimidine substituents in the bacterial enzyme.

Role of Methoxy (B1213986) Groups : The methoxy groups of Trimethoprim play a significant role in its selectivity. capes.gov.brdrugbank.com Analysis of X-ray data suggests that differences in binding energies between methoxy and ethyl analogues involve both direct interactions with protein atoms and desolvation factors. drugbank.com

Cofactor Cooperativity : The binding affinity of Trimethoprim to E. coli DHFR is substantially increased in the presence of the cofactor NADPH, a phenomenon known as positive cooperativity. capes.gov.br This cooperative effect is much weaker for vertebrate DHFR. The difference in the magnitude of this NADPH/TMP cooperativity is a major factor contributing to the selectivity, accounting for an additional 30-fold increase in selectivity for the bacterial enzyme. capes.gov.br

Substituent Shape and Polarity : The shape of the substituents on the benzyl ring is critical. Branching of alkyl chains at the alpha-carbon, which increases substituent thickness, is particularly detrimental to the inhibition of E. coli DHFR. nih.gov Furthermore, the polarity of the substituent at the 4'-position influences selectivity; polar 4'-amino groups can enhance selectivity for bacterial DHFR, whereas polar 4'-hydroxy groups tend to lower it, possibly due to differences in solvation. nih.gov

HIV-1 Reverse Transcriptase (RT) Inhibition

Derivatives of the 4-benzylpyrimidine scaffold have also been identified as potent inhibitors of Human Immunodeficiency Virus type-1 (HIV-1) Reverse Transcriptase (RT). This enzyme is essential for the viral life cycle, as it converts the single-stranded viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome. frontiersin.org

Benzylpyrimidine derivatives belong to the class of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). nih.govnih.gov Unlike nucleoside inhibitors (NRTIs) that compete with the natural dNTP substrates at the polymerase catalytic site, NNRTIs bind to a distinct, allosteric hydrophobic pocket on the enzyme, located approximately 10 Å away from the active site. frontiersin.orgnih.govmdpi.com This binding is non-competitive with respect to the dNTP substrate and induces a conformational change in the enzyme that distorts the catalytic site, thereby inhibiting DNA synthesis. nih.govnih.gov Several classes of NNRTIs have been developed, including dihydro-alkoxy-benzyl-oxopyrimidines (DABOs) and diarylpyrimidines (DAPYs), which feature the core pyrimidine (B1678525) structure. nih.govacs.org

The NNRTI binding pocket (NNIBP) is primarily hydrophobic and can accommodate structurally diverse molecules that often adopt a characteristic "butterfly-like" conformation. mdpi.com Molecular docking and structure-activity relationship (SAR) studies have identified key amino acid residues within the NNIBP that are crucial for the binding of benzylpyrimidine inhibitors. frontiersin.orgmdpi.commdpi.com

Key interacting residues frequently include:

Lys101 : This residue can form hydrogen bonds with the inhibitor. frontiersin.orgmdpi.com

Tyr181 and Tyr188 : These aromatic residues engage in π-π stacking interactions with the aromatic rings of the inhibitors. frontiersin.orgmdpi.com